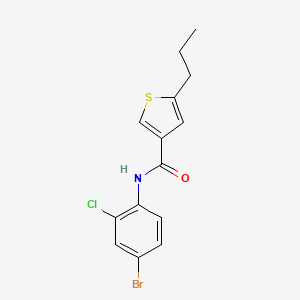
N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by several noxious stimuli, including heat, acid, and capsaicin.
Wirkmechanismus
N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide is a potent and selective antagonist of TRPV1, which is a non-selective cation channel that is activated by several noxious stimuli, including heat, acid, and capsaicin. By blocking the activity of TRPV1, N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide can inhibit the transmission of pain signals and modulate various physiological processes.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce the production of reactive oxygen species, and modulate the activity of various enzymes and signaling pathways. N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide has also been shown to modulate thermoregulation, gastrointestinal motility, and respiratory function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of TRPV1, which makes it a valuable tool for investigating the role of TRPV1 in various physiological processes. N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide is also relatively easy to synthesize and has a long half-life, which makes it suitable for in vivo experiments. However, N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide also has some limitations. It can be toxic at high concentrations and can interfere with the activity of other ion channels, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of TRPV1 in various disease states, including cancer, asthma, and inflammatory bowel disease. Additionally, there is a need for further research on the biochemical and physiological effects of N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide, as well as its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to be an effective tool for investigating the role of TRPV1 in pain sensation, thermoregulation, and other physiological processes. N-(4-bromo-2-chlorophenyl)-5-propyl-3-thiophenecarboxamide has also been used to study the role of TRPV1 in various disease states, including inflammatory bowel disease, asthma, and cancer.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNOS/c1-2-3-11-6-9(8-19-11)14(18)17-13-5-4-10(15)7-12(13)16/h4-8H,2-3H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBUSKXUYBHLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-5-propylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-({[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4265559.png)
![2-({[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4265564.png)
![6-({[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4265571.png)
![3-({[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265574.png)
![4-{[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4265575.png)
![4-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4265582.png)





![diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate](/img/structure/B4265634.png)

